Required Reference Standard for HPLC Impurity Profiling
Fasudil Pyridine N-Oxide is a specific impurity listed in regulatory-facing HPLC methods for fasudil hydrochloride drug substance. A patent and related Chinese pharmacopeial methods explicitly identify 'pyridine N-oxyfasudil' as one of nine related substances that must be resolved and quantified to ensure drug purity [1]. Unlike fasudil or hydroxyfasudil, this compound is specifically synthesized as a TFA salt to serve as a reference standard in these analytical workflows. The method utilizes a YMC-Pack Pro C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase of 1.5% triethylamine (pH 5.4):acetonitrile (87:13), achieving baseline separation of fasudil pyridine N-oxide from the parent drug and other related impurities [2].
| Evidence Dimension | HPLC Method Inclusion as Certified Impurity Reference |
|---|---|
| Target Compound Data | Identified as 'pyridine N-oxyfasudil'; must be detected and quantified as a related substance |
| Comparator Or Baseline | Fasudil HCl (parent drug), Hydroxyfasudil (active metabolite) – neither serves as the impurity marker |
| Quantified Difference | N/A (Qualitative: Target compound is uniquely required as the reference standard for this specific impurity) |
| Conditions | YMC-Pack Pro C18 column (4.6 × 250 mm, 5 μm); mobile phase: 1.5% triethylamine (pH 5.4):acetonitrile (87:13); RP-HPLC-UV detection |
Why This Matters
For laboratories performing QC release testing or stability studies on fasudil drug substance, procurement of this exact reference standard is mandatory to comply with validated method specifications; generic fasudil cannot substitute for this impurity peak identification and quantification.
- [1] Patsnap Patent CN201910635428.8A. Method for detecting fasudil hydrochloride and nine related substances of fasudil hydrochloride. View Source
- [2] Wanfang Data. HPLC method for determination of fasudil pyridine N-oxide and other related substances in fasudil hydrochloride drug substance. View Source
